1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride
Overview
Description
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is a chemical compound used as a reagent and building block in several synthetic applications . It serves as an intermediate and an excellent catalyst for many condensation reactions .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C10H21N3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Chemical Reactions Analysis
This compound is used both as a reagent and building block in several synthetic applications . It serves as an intermediate and an excellent catalyst for many condensation reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.3 . It is a solid at room temperature . The refractive index is 1.508 .Scientific Research Applications
Synthesis and Characterization
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride has been studied in the context of synthesizing and characterizing novel compounds. For example, a study focused on nucleophilic substitution reactions using various piperidine and piperazine derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showcasing its potential in creating new pharmacologically active agents (Ibiş et al., 2015).
Antipsychotic Potential
The compound has been explored as part of a series in the development of potential atypical antipsychotics. In one study, variations of the piperazine and piperidine series showed promising results in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).
HIV-1 Inhibition
This compound has been part of the synthesis of CCR5 antagonists, demonstrating its role in the inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells. This highlights its potential application in developing treatments for HIV (Tagat et al., 2001).
Antibacterial Agents
This compound has contributed to the synthesis of antibacterial agents, such as pyrido(2,3-d)pyrimidine derivatives. The most active members in one study were more effective against gram-negative bacteria, including Pseudomonas aeruginosa, than other tested compounds (Matsumoto & Minami, 1975).
Neuroleptic Development
Research has involved synthesizing indoles substituted with piperazinyl for developing noncataleptogenic, centrally acting dopamine and serotonin antagonists. These compounds have profiles similar to atypical neuroleptics like clozapine, indicating their potential in treating psychiatric disorders (Perregaard et al., 1992).
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various neurotransmitter receptors in the central nervous system .
Mode of Action
Piperazine derivatives are generally known to interact with their targets, leading to changes in the receptor’s function .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride. These factors could include temperature, pH, and the presence of other compounds .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride are not mentioned in the search results, it’s worth noting that it is used as a reagent and building block in several synthetic applications . This suggests that it could continue to be valuable in the development of new synthetic methods and materials.
Biochemical Analysis
Biochemical Properties
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in several condensation reactions . It also serves as an intermediate in synthetic applications . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity This binding can result in changes in gene expression and subsequent alterations in cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Beyond this threshold, the effects can become more pronounced and potentially harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can influence metabolic flux and the levels of metabolites within cells. The compound’s metabolism is an important aspect of its overall biochemical activity and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its overall impact on cellular function.
Properties
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGYDBNTZNDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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